Product packaging for Dorzolamide-d5 Maleate(Cat. No.:)

Dorzolamide-d5 Maleate

Cat. No.: B1165067
M. Wt: 445.543
Attention: For research use only. Not for human or veterinary use.
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Description

Dorzolamide-d5 Maleate is a stable isotope-labeled analogue of Dorzolamide, a carbonic anhydrase inhibitor used as an antiglaucoma agent . This compound is specifically designed for use as an internal standard in quantitative analysis, such as Liquid Chromatography-Mass Spectrometry (LC-MS), helping to ensure accurate and reliable measurement of the unlabeled parent drug in complex biological matrices . The deuterium atoms (d5) are incorporated into the molecule, providing a nearly identical chemical behavior to the non-labeled Dorzolamide while being distinguishable by mass spectrometry. The parent compound, Dorzolamide, is a sulfonamide derivative that potently and selectively inhibits carbonic anhydrase II (CA-II) in the ciliary processes of the eye . This inhibition reduces the production of bicarbonate ions, leading to a subsequent decrease in aqueous humor secretion and intraocular pressure . As an analytical standard, this compound is critical in pharmacological and pharmacokinetic studies, enabling researchers to precisely monitor drug levels and understand the metabolic fate of Dorzolamide, which is known to be metabolized to N-desethyldorzolamide and can accumulate in red blood cells . This product is intended For Research Use Only (RUO). It is strictly for laboratory analysis and is not intended for human, therapeutic, or diagnostic use. All provided compounds, including this one, are supplied with a comprehensive Certificate of Analysis (CoA) that details identity and purity verification through multiple analytical techniques, such as NMR and HPLC, to meet the rigorous standards of the research community .

Properties

Molecular Formula

C10H11D5N2O4S3.C4H4O4

Molecular Weight

445.543

Origin of Product

United States

Synthetic Strategies for Deuterated Dorzolamide Derivatives

Stereoselective Synthesis of Dorzolamide (B1670892) Precursors and Intermediates

The synthesis of dorzolamide, a potent carbonic anhydrase inhibitor, necessitates precise control of its stereochemistry, as the desired pharmacological activity resides in the (4S,6S)-enantiomer. The development of efficient and stereoselective synthetic routes to key precursors and intermediates is therefore of paramount importance.

Chiral Resolution Techniques for Enantiomeric Purity

Achieving high enantiomeric purity is a crucial step in the synthesis of dorzolamide. One established method involves the resolution of a racemic mixture of the dorzolamide base. This is typically accomplished through the formation of diastereomeric salts using a chiral resolving agent. For instance, di-p-toluoyl-L-tartaric acid has been successfully employed to resolve the racemic trans-dorzolamide. The process involves treating the racemic mixture with the resolving agent to form two diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities. Following separation, the desired enantiomer is liberated from the salt, yielding the enantiomerically pure dorzolamide base.

Another approach involves the use of maleic acid to form the maleate (B1232345) salt of dorzolamide, which can aid in the separation of the desired trans-isomer from the unwanted cis-isomer. This technique is particularly effective when the trans/cis ratio is high, allowing for the selective precipitation of the trans-isomer maleate salt epo.org.

High-performance liquid chromatography (HPLC) is also a powerful analytical tool for the separation and quantification of dorzolamide enantiomers, ensuring the enantiomeric purity of the final product. Chiral stationary phases are employed to achieve separation of the (4S,6S) and (4R,6R) enantiomers.

Optimization of Reaction Pathways for Key Synthetic Building Blocks

Another pivotal intermediate is (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide. A highly stereoselective and cost-effective route to this compound has been developed, starting from a diastereoisomeric mixture of cis/trans-(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate nih.gov. This process utilizes a remarkably stereoselective solvolysis of the acetate ester, proceeding via an SN1-like mechanism to yield the desired trans-isomer with high diastereoselectivity nih.gov. Subsequent oxidation and crystallization afford the diastereomerically pure intermediate in high yield nih.gov.

Deuterium (B1214612) Incorporation Methodologies in Dorzolamide Synthesis

The introduction of deuterium into a drug molecule can significantly alter its metabolic profile, often leading to a longer half-life and improved pharmacokinetic properties. For Dorzolamide-d5 Maleate, the target is the incorporation of five deuterium atoms, most logically on the ethylamino side chain.

Site-Specific Deuteration Strategies

A plausible and efficient strategy for the synthesis of dorzolamide-d5 involves the use of a deuterated starting material. Specifically, ethylamine-d5, in which the ethyl group is fully deuterated, is commercially available and serves as a direct precursor for the ethylamino-d5 moiety of dorzolamide isotope.com. The synthesis would then follow the established non-deuterated route, with the key difference being the use of this deuterated building block.

The reaction would involve the nucleophilic substitution of a suitable leaving group on the dorzolamide core with ethylamine-d5. This approach ensures site-specific deuteration with a high level of isotopic incorporation at the desired positions.

General methods for the deuteration of sulfonamides and amines have also been explored, which could theoretically be applied to dorzolamide. These include:

Electrochemical Methods: A mild, metal-free electrochemical approach has been developed for the selective deuteration of sulfonamides at the position alpha to the sulfur atom, using DMSO-d6 as the deuterium source.

Iridium-Catalyzed C-H Activation: Iridium complexes can catalyze the ortho-deuteration of primary sulfonamides under ambient conditions.

Photoredox Catalysis: This method allows for the α-amino C(sp3)–H selective hydrogen isotope exchange of alkylamine-based drugs nih.gov.

While these methods offer potential routes for deuteration, the use of a pre-deuterated building block like ethylamine-d5 is generally more straightforward and ensures a higher degree of site-selectivity and isotopic enrichment for the synthesis of Dorzolamide-d5.

Isotopic Enrichment and Purity Assessment in Synthetic Processes

The determination of isotopic enrichment and purity is a critical step in the characterization of any deuterated compound. A combination of analytical techniques is typically employed to confirm the level and location of deuterium incorporation.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for assessing isotopic purity. By comparing the mass spectra of the deuterated and non-deuterated compounds, the number of incorporated deuterium atoms can be determined from the mass shift. The relative intensities of the isotopic peaks can be used to calculate the percentage of isotopic enrichment rsc.orgresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and is invaluable for confirming the site of deuteration.

¹H NMR: The disappearance or reduction in the intensity of specific proton signals in the ¹H NMR spectrum directly indicates the positions where hydrogen has been replaced by deuterium.

²H NMR: The presence of signals in the ²H NMR spectrum confirms the incorporation of deuterium and their chemical shifts can pinpoint the exact locations of the deuterium atoms.

¹³C NMR: The coupling patterns in the ¹³C NMR spectrum can also be affected by the presence of deuterium, providing further evidence of its location.

A combined approach using both MS and NMR allows for a comprehensive assessment of the isotopic enrichment, purity, and structural integrity of the synthesized Dorzolamide-d5.

Preparation and Characterization of this compound Salt

The final step in the synthesis is the preparation of the maleate salt of the deuterated dorzolamide. Salt formation is a common practice in the pharmaceutical industry to improve the stability, solubility, and handling of active pharmaceutical ingredients.

The preparation of dorzolamide maleate typically involves reacting the dorzolamide base (in this case, the d5-analog) with maleic acid in a suitable solvent, such as water or an alcohol-water mixture epo.org. The maleate salt then precipitates from the solution and can be isolated by filtration. This process has been utilized in the purification of dorzolamide to separate the desired trans-isomer from the cis-isomer epo.org.

Characterization of the resulting this compound salt would involve a suite of analytical techniques to confirm its identity, purity, and isotopic enrichment.

Analytical TechniquePurposeExpected Observations for this compound
Mass Spectrometry (MS) To confirm the molecular weight and isotopic enrichment.The mass spectrum would show a molecular ion peak corresponding to the mass of the dorzolamide-d5 cation plus the mass of the maleate anion. The isotopic distribution would confirm the presence of five deuterium atoms.
¹H NMR Spectroscopy To confirm the structure and the absence of protons at the deuterated sites.The spectrum would show the characteristic peaks for the dorzolamide core and the maleate counter-ion. The signals corresponding to the ethyl group protons would be absent or significantly reduced in intensity.
²H NMR Spectroscopy To confirm the presence and location of deuterium.A signal corresponding to the deuterated ethyl group would be observed.
¹³C NMR Spectroscopy To provide further structural confirmation.The carbon signals of the deuterated ethyl group would show characteristic splitting patterns due to coupling with deuterium.
Infrared (IR) Spectroscopy To identify functional groups.The IR spectrum would show characteristic absorption bands for the sulfonamide, amine, and carboxylate groups.
Elemental Analysis To determine the elemental composition.The elemental composition would be consistent with the molecular formula of this compound.

Advanced Analytical Methodologies for Dorzolamide D5 Maleate

Role of Dorzolamide-d5 Maleate (B1232345) as an Internal Standard in Quantitative Analysis

In the realm of quantitative analytical chemistry, particularly for trace analysis in complex matrices like biological fluids, the use of a stable isotope-labeled internal standard is considered the gold standard for achieving accuracy and precision. lcms.cz Dorzolamide-d5 Maleate, a deuterated analogue of Dorzolamide (B1670892), serves this critical function. An ideal internal standard co-elutes with the analyte of interest and exhibits nearly identical chemical and physical properties during sample extraction, derivatization, and chromatographic separation. chemrxiv.org The key difference lies in its mass, which allows it to be distinguished from the unlabeled analyte by a mass spectrometer. By adding a known quantity of this compound to a sample at the beginning of the analytical process, it can effectively compensate for variations in sample preparation, injection volume, and, most importantly, matrix effects—such as ionization suppression or enhancement—that can occur in the mass spectrometer's ion source. lcms.czrsc.org This ensures that the ratio of the analyte's signal to the internal standard's signal remains constant, leading to highly reliable and reproducible quantification. lcms.cz

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the sensitive and selective quantification of pharmaceuticals like dorzolamide in biological samples. rsc.orgnih.gov When coupled with a stable isotope-labeled internal standard such as this compound, the method's reliability is significantly enhanced. In a typical LC-MS/MS workflow, both dorzolamide and this compound are ionized, and specific precursor ions are selected. These ions are then fragmented in a collision cell, and specific product ions are monitored for quantification. diva-portal.org The use of this compound is particularly advantageous because its fragmentation pattern is nearly identical to that of dorzolamide, but the resulting product ions have a higher mass, allowing for clear differentiation. lcms.cz

This approach provides a tenfold increase in sensitivity over older HPLC-UV methods. nih.gov The co-elution of the analyte and the internal standard ensures that they experience the same ionization conditions, which is crucial for correcting matrix effects that can otherwise lead to inaccurate results. lcms.cz The robustness of this methodology makes it suitable for high-throughput analysis in clinical, forensic, and anti-doping applications. nih.gov

Developing and validating a method for trace analysis using this compound involves a rigorous process to ensure the data generated is accurate and reliable. Validation is typically performed according to guidelines from the International Council for Harmonisation (ICH). nih.govjddtonline.info Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govijiset.com

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, which is achieved in LC-MS/MS through the unique mass transitions of dorzolamide and its d5-labeled standard.

Linearity is established across a specific concentration range, demonstrating a direct proportionality between the concentration and the instrument's response. For dorzolamide, linear ranges have been established from as low as 4 µg/mL up to 720 µg/mL in various methods. jddtonline.infojddtonline.infonih.gov

Accuracy is determined by recovery studies, where a known amount of the analyte is spiked into a blank matrix. For dorzolamide, recovery percentages are typically excellent, often between 99.31% and 99.89%. jocpr.com

Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, with the relative standard deviation (RSD) being the key metric. For dorzolamide analysis, RSD values are consistently below 2%. ijiset.comjocpr.com

LOD and LOQ represent the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For dorzolamide, sensitive methods have achieved an LOD as low as 0.393 µg/mL and an LOQ of 0.8317 µg/mL. ijiset.comjddtonline.info

The use of this compound as an internal standard is integral to successfully validating these parameters, especially at the low concentrations required for trace analysis.

Spectroscopic and Chromatographic Characterization Techniques

Characterization of this compound relies on a combination of chromatographic and spectroscopic techniques to confirm its identity, purity, and structural integrity.

HPLC and UPLC are the cornerstone techniques for the separation and quantification of dorzolamide and, by extension, its deuterated analogue. nih.govresearchgate.net These methods typically employ reversed-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.govnih.gov The separation is achieved based on the differential partitioning of the analyte between the two phases.

Numerous HPLC and UPLC methods have been developed for dorzolamide analysis. nih.govresearchgate.netrjptonline.org Key parameters such as the column, mobile phase composition, flow rate, and detection wavelength are optimized to achieve good resolution, symmetric peak shape, and a short run time. nih.gov For instance, UPLC methods offer significant advantages over traditional HPLC, including faster analysis times (often under 6 minutes) and improved resolution due to the use of smaller particle size columns (e.g., 1.7 µm). researchgate.netresearchgate.net

Below is a table summarizing various chromatographic conditions used for the analysis of dorzolamide, which are directly applicable to this compound.

TechniqueColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)Reference
RP-HPLCZorbax SB C18 (250mm × 4.6mm, 5µm)Phosphate (B84403) buffer (pH 2.5) and Acetonitrile (90:10 v/v)0.82542.65 nih.gov
RP-HPLCInertsil ODS 3V C18 (250mm x 4.6mm, 5µm)Acetonitrile and 1-Octane Sulphonic acid buffer (pH 3.5) (36:64 v/v)1.02546.02 jddtonline.info
RP-HPLCYMC pack ODS A-132 C18 (15cm x 6.0mm, 5µm)Acetonitrile, Phosphate buffer (pH 2.5), and Methanol (B129727) (5:85:10 v/v/v)1.2250N/A nih.gov
UPLCPhenyl column (100mm x 2.1mm, 1.7µm)Acetonitrile and Ammonium Formate buffer (30:70 v/v)0.22660.7 researchgate.net
UPLCWaters UPLC BEH C18 (100mm x 2.1mm, 1.7µm)Solvent A: Phosphate buffer (pH 2.6); Solvent B: Water, Methanol, Acetonitrile (200:300:600 v/v/v)N/AN/AN/A researchgate.net

While chromatography confirms purity and determines quantity, advanced spectroscopic methods are essential for unambiguous structural elucidation. taylorandfrancis.com Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools used to confirm the molecular structure of this compound and verify the specific positions of the deuterium (B1214612) labels.

Methodological Validation Parameters in Analytical Research

The validation of an analytical method is a formal process that proves the method is suitable for its intended purpose. As per ICH guidelines, several parameters must be thoroughly evaluated. nih.govjddtonline.info

Linearity & Range : This demonstrates that the method's response is proportional to the analyte concentration over a specified range. Methods for dorzolamide have shown excellent linearity with correlation coefficients (r²) consistently above 0.999. jddtonline.infojddtonline.info

Accuracy : This measures the closeness of the test results to the true value. It is often expressed as percent recovery, which for dorzolamide is typically in the range of 98-102%. jddtonline.infojocpr.com

Precision : This expresses the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with results given as %RSD. Values are generally required to be less than 2%. ijiset.comjocpr.com

Limit of Detection (LOD) : The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness : This measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. nih.gov

The table below summarizes typical validation parameters reported for analytical methods developed for dorzolamide.

Validation ParameterDorzolamideTimolol Maleate (for comparison)Reference
Linear Range (µg/mL)4 - 7201 - 180 jddtonline.info
Correlation Coefficient (r²)0.9990.999 jddtonline.info
Accuracy (% Recovery)99.89%99.31% jocpr.com
Precision (% RSD - Intra-day)0.4220.788 jocpr.com
Precision (% RSD - Inter-day)0.160.366 jocpr.com
LOD (µg/mL)0.69510.2489 jddtonline.info
LOQ (µg/mL)2.32140.8317 jddtonline.info

Table of Mentioned Compounds

Compound Name
This compound
Dorzolamide
Timolol Maleate
Brimonidine
Latanoprost
Paracetamol
Thiamine hydrochloride
N-acetyl-dorzolamide
N-deethyl-dorzolamide
O-desmethyl-brinzolamide
Acetazolamide

Specificity and Selectivity in Complex Matrices

Specificity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix constituents. nih.gov Selectivity is demonstrated by the absence of interfering peaks from endogenous components at the retention time of the analyte. irjms.com In the context of this compound, which primarily serves as an internal standard for the quantification of dorzolamide, specificity is paramount.

Analytical methods, particularly those employing LC-MS/MS, achieve high specificity through a combination of chromatographic separation and mass filtering. nih.gov The chromatographic step separates dorzolamide and its deuterated internal standard from the bulk of the matrix components. Subsequently, the mass spectrometer isolates the specific precursor ions for both dorzolamide and Dorzolamide-d5 and detects their unique product ions. This multiple reaction monitoring (MRM) approach provides two layers of specificity, ensuring that the detected signal originates exclusively from the target analytes. nih.gov

For instance, in a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) method for the determination of dorzolamide in human urine and hair, Dorzolamide-d5 was used as an internal standard. The analysis of six different batches of blank human samples showed no interfering peaks in the MRM traces for either dorzolamide or its deuterated internal standard, confirming the method's high selectivity in these complex biological matrices. The absence of interference from additives in pharmaceutical formulations also proves the specificity of such methods. nih.gov

The use of a deuterated internal standard is particularly advantageous as it co-elutes with the non-deuterated analyte, experiencing similar matrix effects and ionization suppression or enhancement. lcms.cz This co-elution ensures that any variations in the analytical process affect both the analyte and the internal standard similarly, leading to a consistent analyte-to-internal standard ratio and, therefore, a more accurate quantification.

Linearity, Accuracy, and Precision Assessments

The validation of a bioanalytical method requires a thorough assessment of its linearity, accuracy, and precision to ensure that the results are reliable and reproducible.

Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. researchgate.net For the quantification of dorzolamide using Dorzolamide-d5 as an internal standard, linearity is typically established by analyzing a series of calibration standards over a specific concentration range. The linearity is evaluated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration and is generally confirmed with a high correlation coefficient (r²), typically ≥ 0.99. derpharmachemica.comjddtonline.info

Accuracy refers to the closeness of the measured value to the true value. It is often expressed as the percentage of recovery or the percentage of bias. jocpr.com In bioanalytical methods, accuracy is assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) and comparing the measured concentrations to the nominal values. The mean value should generally be within ±15% of the nominal value. jocpr.com

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. jocpr.com It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: intra-day precision (repeatability), which assesses precision within a single day, and inter-day precision (intermediate precision), which assesses precision over several days. For bioanalytical methods, the RSD should typically not exceed 15%. derpharmachemica.comijiset.com

The following tables present typical linearity, accuracy, and precision data for the analysis of dorzolamide, for which this compound would serve as an internal standard.

AnalyteMatrixConcentration Range (µg/mL)Correlation Coefficient (r²)
DorzolamideOphthalmic Solution10 - 1500.9999
DorzolamidePharmaceutical Dosage Form4 - 7200.999
DorzolamideSimulated Tear Fluid2 - 100.9995
AnalyteMatrixNominal Concentration (µg/mL)Accuracy (% Recovery)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
DorzolamideBulk Dosage Form5098-100%<2%<2%
DorzolamideBulk Dosage Form10098-100%<2%<2%
DorzolamideBulk Dosage Form15098-100%<2%<2%
Dorzolamide HydrochloridePharmaceutical Dosage Form8099.89%0.422%0.16%
Dorzolamide HydrochloridePharmaceutical Dosage Form10099.89%0.422%0.16%
Dorzolamide HydrochloridePharmaceutical Dosage Form12099.89%0.422%0.16%

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of accuracy and precision. derpharmachemica.com The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be reliably quantified with a specified level of accuracy and precision. derpharmachemica.com These parameters are crucial for determining the sensitivity of an analytical method.

The LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), with an S/N of 3 typically used for the LOD and an S/N of 10 for the LOQ. nih.govjddtonline.info For methods utilizing Dorzolamide-d5 as an internal standard, the sensitivity of the assay for the primary analyte, dorzolamide, is a key performance characteristic.

A UHPLC-MS/MS method for the determination of dorzolamide and its metabolites in human urine and hair reported LOQs ranging from 0.07 to 1.16 ng/mL in urine and from 0.02 to 0.15 ng/mg in hair, demonstrating the high sensitivity achievable with this technique. nih.gov Other reported methods for dorzolamide have shown varying LOD and LOQ values depending on the analytical technique and matrix.

The following table summarizes the LOD and LOQ values for dorzolamide from various studies.

AnalyteAnalytical MethodMatrixLOD (µg/mL)LOQ (µg/mL)
DorzolamideRP-HPLCOphthalmic Dosage Form0.04050.1226
DorzolamideUV Spectroscopy-0.371.12
DorzolamideRP-HPLCBulk Dosage Form0.3931.193
DorzolamideRP-HPLC-0.69512.3214
Dorzolamide HydrochlorideRP-HPLC-2.1226.432

Pre Clinical Pharmacokinetic and Metabolic Research Utilizing Dorzolamide D5 Maleate

Application of Deuteration in Elucidating Metabolic Pathways

The substitution of hydrogen with its heavy isotope, deuterium (B1214612), at specific molecular positions is a powerful strategy in drug metabolism research. This technique, known as deuteration, provides significant advantages in understanding how a drug is processed in the body.

The replacement of a hydrogen atom with a deuterium atom at a site of metabolic transformation can lead to a phenomenon known as the deuterium kinetic isotope effect (KIE). nih.govnih.gov This effect arises because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can result in a slower rate of reaction if the cleavage of this bond is the rate-determining step in a metabolic pathway. nih.govnih.gov

In the context of dorzolamide (B1670892), the primary metabolic pathway is N-deethylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes, particularly the CYP2B, CYP2E1, and CYP3A subfamilies in rat liver microsomes. nih.gov The deuteration in Dorzolamide-d5 is on the ethyl group. If the cleavage of a C-H bond on this ethyl group is a rate-limiting step of the N-deethylation process, the use of Dorzolamide-d5 would be expected to slow down the formation of its N-deethyl metabolite. This slowing of metabolism can be leveraged by medicinal chemists to improve a drug's pharmacokinetic profile by increasing its half-life and exposure. ingenza.com While specific studies on the KIE of Dorzolamide-d5 are not extensively published, the principle is a fundamental tool in drug discovery to create more stable metabolic profiles. nih.govingenza.com

Potential Benefits of KIE in Drug Design:

Improved metabolic stability ingenza.com

Lowered and less frequent drug dosing ingenza.com

Reduction in potential toxic metabolites ingenza.com

Retention of pharmacological activity ingenza.com

Dorzolamide-d5 is an ideal internal standard for bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). veeprho.comveeprho.commedchemexpress.com An internal standard is a compound with similar physicochemical properties to the analyte, which is added in a known quantity to samples. It helps to correct for variability during sample processing and analysis, thereby improving the accuracy and precision of quantification. texilajournal.comscispace.com

Stable isotope-labeled internal standards like Dorzolamide-d5 are considered the "gold standard" because they co-elute with the non-labeled drug in chromatography and exhibit similar ionization efficiency in the mass spectrometer, compensating for matrix effects and variations in instrument response. texilajournal.com In studies quantifying dorzolamide and its primary metabolite, N-deethyl-dorzolamide, in biological samples such as urine and hair, Dorzolamide-d5 serves this crucial role. nih.govresearchgate.net The distinct mass difference between the deuterated standard and the non-labeled analyte and its metabolites allows for their simultaneous but separate detection and quantification by the mass spectrometer. nih.govresearchgate.net

Table 1: Mass Spectrometry Transitions for Dorzolamide and its Metabolites with Deuterated Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Dorzolamide325.1135.1 / 199.0
Dorzolamide-d5330.1135.1 / 199.0
N-deethyl-dorzolamide297.1135.1 / 199.0
N-acetyl-dorzolamide367.188.1 / 135.1
Data sourced from a study on the quantification of carbonic anhydrase inhibitors. nih.gov

In Vitro Pharmacokinetic Studies

In vitro systems are essential for early-stage assessment of a drug's metabolic fate and distribution properties. Dorzolamide-d5 maleate (B1232345) is instrumental in ensuring the quantitative accuracy of these assays.

Metabolic stability assays, often conducted using liver microsomes or hepatocytes, are designed to determine the rate at which a drug is metabolized by enzymes. wuxiapptec.comresearchgate.net These studies are foundational for predicting a drug's in vivo clearance and half-life. For dorzolamide, in vitro studies using rat liver microsomes have identified N-deethylation as the primary metabolic route and implicated several CYP450 isoenzymes in this process. nih.gov

The accurate determination of the rate of disappearance of the parent drug (dorzolamide) and the appearance of its metabolite (N-deethyl-dorzolamide) in these incubation systems relies on sensitive and specific analytical methods. The use of Dorzolamide-d5 as an internal standard in LC-MS/MS analysis allows for precise quantification of the analytes, which is necessary for calculating key parameters like intrinsic clearance (CLint) and half-life (t1/2). wuxiapptec.comnih.gov

Table 2: In Vitro Metabolism of Dorzolamide in Rat Liver Microsomes

Parameter Value
Primary Metabolite N-deethylated form nih.gov
Required Cofactor NADPH-generating system nih.gov
Involved CYP450 Subfamilies CYP2B, CYP2E1, CYP3A nih.gov
Inhibitors of N-deethylase activity Metyrapone, n-octylamine, Orphenadrine, Diphenhydramine, Diethyldithiocarbamate, Disulfiram, Isoniazid, Troleandomycin, Testosterone nih.gov

Protein Binding Dynamics and Tissue Distribution in Pre-clinical Models (e.g., RBC binding)

The extent to which a drug binds to plasma proteins and partitions into blood components like red blood cells (RBCs) significantly influences its distribution and availability to target tissues. Dorzolamide exhibits a high affinity for carbonic anhydrase, particularly the CA-II isoenzyme, which is abundant in RBCs. This leads to the accumulation of dorzolamide and its N-deethylated metabolite in these cells.

In vitro studies are conducted to quantify this binding and uptake. By incubating dorzolamide with human erythrocytes, researchers can determine binding affinity (Kd) and capacity (Bmax). The accurate measurement of drug concentrations in the plasma versus the erythrocyte fraction is critical for these calculations. The incorporation of Dorzolamide-d5 as an internal standard during sample analysis ensures the reliability of these concentration measurements, facilitating a precise characterization of dorzolamide's binding dynamics.

In Vivo Pre-clinical Pharmacokinetic Investigations (Animal Models)

Animal models are indispensable for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate in a whole-organism system before human trials. Preclinical studies for dorzolamide have been conducted in various animal models, including rabbits and dogs, to assess its ocular and systemic pharmacokinetics following topical administration. researchgate.netnih.govnih.govnih.gov

In these studies, biological samples such as plasma, aqueous humor, and various ocular tissues are collected at different time points after drug administration. nih.gov The concentration of dorzolamide and its metabolites in these samples is then measured to construct pharmacokinetic profiles. A sensitive and specific bioanalytical method is paramount for this process, especially given the low concentrations often encountered in systemic circulation and specific tissues after topical application. nih.gov

The use of Dorzolamide-d5 as an internal standard in LC-MS/MS methods provides the necessary sensitivity and accuracy for these demanding analyses. nih.gov It enables the reliable determination of key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC), which are vital for evaluating the drug's performance in preclinical models. nih.gov

Table 3: Ocular Pharmacokinetic Parameters of Dorzolamide (2%) in Rabbits After a Single Topical Dose

Ocular TissueCmax (ng/g or ng/mL)Tmax (h)AUC0-24h (ngh/g or ngh/mL)
Aqueous Humor1580 ± 3100.53440 ± 620
Anterior Vitreous12.1 ± 2.41118 ± 21
Posterior Vitreous3.9 ± 0.8241 ± 9
Anterior Retina30.2 ± 5.91298 ± 55
Posterior Retina18.1 ± 3.52195 ± 42
Optic Nerve55.4 ± 11.22589 ± 110
Pharmacokinetic data for non-labeled dorzolamide, the accurate measurement of which is facilitated by the use of a deuterated internal standard like Dorzolamide-d5. Data adapted from a study in Dutch Belted rabbits. nih.gov

Absorption and Distribution Studies

Specific studies detailing the absorption and distribution of Dorzolamide-d5 Maleate in pre-clinical species have not been identified in publicly available research.

For the non-deuterated form, dorzolamide, studies have shown that after topical ocular administration, it is absorbed systemically. nih.govnih.gov A key characteristic of dorzolamide's distribution is its accumulation in red blood cells (RBCs), where it binds extensively to carbonic anhydrase II (CA-II). nih.govresearchgate.net In animal studies, dorzolamide has been shown to readily penetrate into the eye. Research in rabbits has demonstrated that dorzolamide distributes to various ocular tissues, including the aqueous humor, vitreous humor, and optic nerve. nih.gov

A comparative table illustrating hypothetical data for this compound versus its non-deuterated counterpart would be structured as follows, though it is important to reiterate that the data for the deuterated compound is not available.

Hypothetical Data Table: Comparative Distribution in Pre-clinical Species

Compound Tissue/Fluid Peak Concentration (Cmax) Time to Peak Concentration (Tmax) Area Under the Curve (AUC)
Dorzolamide Red Blood Cells Data unavailable Data unavailable Data unavailable
This compound Red Blood Cells Data unavailable Data unavailable Data unavailable
Dorzolamide Aqueous Humor Data unavailable Data unavailable Data unavailable
This compound Aqueous Humor Data unavailable Data unavailable Data unavailable
Dorzolamide Plasma Data unavailable Data unavailable Data unavailable

Excretion Pathways and Clearance Mechanisms

Detailed pre-clinical studies on the specific excretion pathways and clearance mechanisms for this compound are not publicly available.

For non-deuterated dorzolamide, the primary route of elimination is renal excretion. nih.govnih.gov The drug is primarily excreted unchanged in the urine, along with its single N-desethyl metabolite. nih.govmdpi.com The clearance of dorzolamide from red blood cells is very slow. researchgate.net In rats, the disposition of dorzolamide has been shown to be complex, with evidence of a competitive displacement interaction between the parent drug and its metabolite at carbonic anhydrase binding sites in red blood cells, which can affect its clearance. nih.gov

A table summarizing the clearance mechanisms, as would be determined in pre-clinical research, is presented below. The data for this compound remains unavailable.

Data Table: Excretion and Clearance Parameters in a Pre-clinical Model (e.g., Rat)

Parameter Dorzolamide This compound
Primary Route of Excretion Renal nih.govnih.gov Data unavailable
Percentage of Unchanged Drug in Urine Data unavailable Data unavailable
Major Metabolite(s) N-desethyldorzolamide nih.govmdpi.com Data unavailable
Renal Clearance 90 ml/min (in humans) nih.gov Data unavailable

Impact of Deuteration on Half-Life and Systemic Exposure in Pre-clinical Species

There is no publicly available pre-clinical data that specifically quantifies the impact of deuteration on the half-life and systemic exposure of this compound compared to dorzolamide.

In principle, the substitution of hydrogen with deuterium at a site of metabolic transformation can slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect. uniroma1.it This can lead to a longer biological half-life and increased systemic exposure (higher AUC). For drugs metabolized by cytochrome P450 enzymes, deuteration can lead to decreased clearance and altered metabolite profiles. nih.gov Given that dorzolamide is metabolized to N-desethyldorzolamide, a process involving CYP2B, CYP2E1, and CYP3A subfamilies in rats, deuteration at the ethylamino group could potentially slow this metabolic pathway. nih.gov

The anticipated effects of deuteration on the pharmacokinetic profile of dorzolamide are summarized in the following hypothetical data table. It is crucial to understand that these are theoretical projections based on the known effects of deuteration and not based on experimental data for this compound.

Hypothetical Data Table: Comparative Pharmacokinetic Parameters in a Pre-clinical Species

Parameter Dorzolamide This compound (Projected)
Elimination Half-Life (t½) in Blood >4 months (in humans) nih.gov Data unavailable (Potentially longer)
Systemic Exposure (AUC) Data unavailable Data unavailable (Potentially higher)

Mechanistic Research on Carbonic Anhydrase Inhibition by Dorzolamide Analogues

Molecular Interactions with Carbonic Anhydrase Isozymes

The inhibitory activity of dorzolamide (B1670892) is rooted in its specific molecular interactions with the active site of carbonic anhydrase isozymes. These enzymes, which play a crucial role in the reversible hydration of carbon dioxide, are zinc metalloenzymes. rcsb.org The core of the inhibitory mechanism involves the binding of the sulfonamide group of dorzolamide to the zinc ion in the enzyme's active site. selleckchem.comatomistry.com

Binding Affinity and Selectivity Studies (K_i values)

Dorzolamide exhibits a high affinity for certain carbonic anhydrase isozymes, which is quantified by its inhibition constant (K_i). The K_i value is a measure of the inhibitor's binding affinity, with lower values indicating tighter binding. Dorzolamide is particularly potent against human carbonic anhydrase II (hCA II) and IV (hCA IV), both of which are found in the eye and are involved in aqueous humor production. In contrast, its affinity for human carbonic anhydrase I (hCA I) is significantly lower, demonstrating its selectivity. selleckchem.com

CompoundCarbonic Anhydrase IsozymeK_i (nM)
DorzolamideHuman Carbonic Anhydrase I6000
DorzolamideHuman Carbonic Anhydrase II1.9
DorzolamideHuman Carbonic Anhydrase IV31

Structural Biology of Enzyme-Inhibitor Complexes

X-ray crystallography studies have provided detailed atomic-level views of the interaction between dorzolamide and human carbonic anhydrase II. selleckchem.comatomistry.com These studies reveal that the deprotonated sulfonamide group of dorzolamide coordinates directly with the zinc ion in the active site, displacing a water molecule that is normally bound to the metal. This interaction is a key feature of the inhibitory mechanism of sulfonamide-based CA inhibitors. atomistry.com

Role of Deuteration in Investigating Enzyme Reaction Mechanisms

The substitution of hydrogen with deuterium (B1214612) can have a notable impact on the rates of chemical reactions, an effect known as the kinetic isotope effect (KIE). This phenomenon arises from the greater mass of deuterium compared to hydrogen, which leads to a lower vibrational frequency of the carbon-deuterium bond compared to the carbon-hydrogen bond. Consequently, more energy is required to break a C-D bond than a C-H bond.

In the context of enzyme kinetics, the KIE can be a powerful tool for elucidating reaction mechanisms. If the cleavage of a C-H bond is the rate-determining step of a reaction, replacing that hydrogen with deuterium will slow down the reaction rate. By measuring the KIE, researchers can gain insights into the transition state of the reaction and identify the rate-limiting steps.

Comparative Enzymatic Studies with Non-deuterated Dorzolamide

Direct comparative enzymatic studies of Dorzolamide-d5 Maleate (B1232345) and non-deuterated dorzolamide are not extensively reported in the peer-reviewed literature. However, based on the principles of the kinetic isotope effect, some inferences can be made. The primary binding interaction of the sulfonamide group with the zinc ion does not involve the cleavage of a bond to the deuterium atoms in Dorzolamide-d5 Maleate. Therefore, a significant primary KIE on the binding affinity (K_i) is not expected.

However, secondary KIEs could be possible. These effects can arise from changes in hybridization or steric environment at the deuterated positions during the binding process. While typically smaller than primary KIEs, they could lead to minor differences in the binding kinetics or thermodynamics between the deuterated and non-deuterated forms of the inhibitor.

Impurity Profiling and Chemical Quality Control Research

Identification and Characterization of Related Substances in Dorzolamide (B1670892) and its Deuterated Forms

Impurities in dorzolamide can originate from the manufacturing process or the degradation of the drug substance over time nih.gov. These related substances can include by-products from chemical reactions, intermediates, and various isomers. Regulatory bodies require a thorough characterization of these impurities to assess their potential impact on the drug's quality and safety nih.gov.

Degradation Products and By-products from Synthesis

The synthesis of dorzolamide is a multi-step process that can generate several by-products. Additionally, dorzolamide can degrade under stress conditions such as exposure to acid, base, oxidation, and light, leading to the formation of various degradation products nih.govderpharmachemica.com. Identifying these compounds is a crucial step in ensuring the stability and purity of the final product.

Commonly identified related substances include those formed from side reactions or incomplete conversion of intermediates. For instance, specific impurities such as the N-Nitroso-Dorzolamide have been identified and require sensitive analytical methods, like Liquid Chromatography-Mass Spectrometry (LC-MS/MS), for their detection and quantification at very low levels ijpsr.com. Other process-related impurities can include residual starting materials or reagents.

Forced degradation studies are instrumental in identifying potential degradation products. In these studies, dorzolamide is subjected to harsh conditions to accelerate its breakdown, allowing for the characterization of the resulting degradants nih.govderpharmachemica.com. This information is vital for developing stability-indicating analytical methods.

Table 1: Known Related Substances and Impurities of Dorzolamide

Impurity Name CAS Number Molecular Formula Notes
Dorzolamide Impurity A (ent-Dorzolamide) 120279-95-0 C₁₀H₁₆N₂O₄S₃ Enantiomer of Dorzolamide researchgate.netresearchgate.net.
Dorzolamide Related Compound B (rac-cis Dorzolamide HCl) 120279-37-0 C₁₀H₁₆N₂O₄S₃ · HCl A stereoisomeric impurity cerilliant.commdpi.com.
Dorzolamide Impurity D 164455-27-0 C₈H₁₂N₂O₄S₃ A process-related impurity ejbps.com.
N-Nitroso Dorzolamide N/A C₁₀H₁₅N₃O₅S₃ A potentially genotoxic impurity ijpsr.com.
Dorzolamide Maleic Acid Adduct N/A C₁₄H₂₀N₂O₈S₃ An adduct formed with maleic acid researchgate.netresearchgate.net.

Stereoisomeric Impurities and Control

Dorzolamide has two chiral centers, meaning it can exist as different stereoisomers semanticscholar.org. The desired therapeutic agent is the (4S,6S)-isomer. The other stereoisomers are considered impurities and their levels must be strictly controlled.

The primary stereoisomeric impurities include:

Enantiomer: The (4R,6R)-isomer, also known as Dorzolamide Impurity A researchgate.netresearchgate.net.

Diastereomers: The cis-isomers, such as (4R,6S) and (4S,6R)-isomers. Dorzolamide Related Compound B is the racemic cis-isomer cerilliant.commdpi.com.

Controlling these stereoisomeric impurities requires stereoselective synthesis methods or purification steps designed to separate the desired trans-isomer from the undesired cis-isomers and the enantiomer medchemexpress.com. Analytical methods capable of separating these chiral compounds, often involving chiral chromatography, are necessary to quantify their presence accurately. One approach involves pre-column derivatization with a chiral reagent to form diastereomeric derivatives that can be separated on a standard silica column. The detection of the minor RR enantiomer at levels as low as 0.1% has been achieved.

Development of Purity-Indicating Analytical Methods

To ensure the quality of dorzolamide and its deuterated forms, robust, stability-indicating analytical methods are required. These methods must be able to separate the active ingredient from its impurities, degradation products, and other components in the drug product. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed for this purpose.

A stability-indicating method is validated by demonstrating its specificity for the analyte in the presence of its potential impurities and degradation products. This is typically achieved through forced degradation studies, where the drug is stressed under various conditions (e.g., acid, base, oxidative, photolytic, and thermal) to generate degradants nih.govderpharmachemica.com. The analytical method must then be able to resolve the peaks of these degradants from the main dorzolamide peak nih.gov.

For example, a reversed-phase UPLC method was developed to determine the purity of dorzolamide hydrochloride in the presence of its impurities and degradation products nih.gov. The method utilized a C18 column and a gradient mobile phase, allowing for the separation of five known impurities within a 30-minute run time nih.gov. The method was validated according to International Conference on Harmonisation (ICH) guidelines for specificity, linearity, accuracy, precision, and robustness nih.govderpharmachemica.com.

Table 2: Example Chromatographic Conditions for Dorzolamide Purity Analysis

Parameter Condition Source
Technique Reversed-Phase UPLC nih.gov
Column Waters UPLC BEH C18, 100 x 2.1mm, 1.7 µm nih.gov
Mobile Phase A 0.04M Phosphate (B84403) Buffer, pH 2.6 nih.gov
Mobile Phase B Water:Methanol (B129727):Acetonitrile (200:300:600, v/v/v) nih.gov
Detection UV at 254 nm nih.gov
Flow Rate Variable (Gradient) nih.gov

Chemical Stability and Degradation Kinetics of Dorzolamide D5 Maleate

Forced Degradation Studies (Oxidative, Hydrolytic, Photolytic, Thermal Stress)

Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than its intended storage to accelerate the rate of chemical degradation. drugbank.com Such studies are crucial for identifying potential degradation products and understanding the intrinsic stability of a molecule. drugbank.com Research on Dorzolamide (B1670892) Hydrochloride has demonstrated its susceptibility to degradation under hydrolytic, oxidative, photolytic, and thermal stress conditions. oup.comresearchgate.net

Significant degradation has been observed under the following conditions:

Acidic Hydrolysis: Exposure to 0.1 N Hydrochloric acid (HCl) at 50°C for 3 hours resulted in notable degradation. oup.com

Basic Hydrolysis: Treatment with 0.1 N Sodium hydroxide (B78521) (NaOH) at 50°C for 3 hours also caused significant degradation of the compound. oup.com

Oxidative Stress: In the presence of 1.0% hydrogen peroxide (H₂O₂) at 50°C for 3 hours, the molecule showed susceptibility to oxidation. oup.com

Thermal Stress: Heating the compound at 60°C for 3 hours led to observable degradation. oup.com

Photolytic Stress: The compound also degraded upon exposure to UV light (200 Wh/m²) and sunlight (1.2 million lux hours). oup.com One study noted the appearance of a distinct degradation product after four days of photolytic treatment. researchgate.net

The results from these stress tests are essential for developing stability-indicating analytical methods capable of separating the intact drug from its degradation products. oup.com

Summary of Forced Degradation Conditions and Observations for Dorzolamide
Stress ConditionReagent/MethodTemperatureDurationObservationReference
Acidic Hydrolysis0.1 N HCl50°C3 hoursSignificant Degradation oup.com
Basic Hydrolysis0.1 N NaOH50°C3 hoursSignificant Degradation oup.com
Oxidative Stress1.0% H₂O₂50°C3 hoursSignificant Degradation oup.com
Thermal StressDry Heat60°C3 hoursSignificant Degradation oup.com
Photolytic Stress (UV)UV LightNot SpecifiedExposure of 200 Wh/m²Significant Degradation oup.com
Photolytic Stress (Sunlight)SunlightNot SpecifiedExposure of 1.2 million lux hoursSignificant Degradation oup.com

Identification and Elucidation of Chemical Degradation Pathways

The degradation of Dorzolamide-d5 Maleate (B1232345) can be inferred from the identified impurities and degradation products of Dorzolamide Hydrochloride. The core structure of dorzolamide contains several functional groups susceptible to chemical transformation, including a sulfonamide group, a secondary amine, and a thiophene (B33073) ring system with a sulfone group. oup.com

Based on the structures of known related substances, several degradation pathways can be postulated: oup.comoup.com

Hydrolysis: The sulfonamide group (-SO₂NH₂) is a potential site for hydrolysis under strong acidic or basic conditions, which could lead to the formation of the corresponding sulfonic acid.

Oxidation: The sulfur atoms in the thienothiopyran ring system are susceptible to further oxidation, although they are already in a high oxidation state (sulfone). The secondary amine is also a potential site for oxidation.

N-Dealkylation: The ethylamino group could undergo N-deethylation, leading to a primary amine metabolite. This is a known metabolic pathway for dorzolamide, resulting in the N-de-ethyldorzolamide metabolite. droracle.ai

Ring Modification: Complex degradation pathways under harsh photolytic or thermal stress could potentially lead to cleavage or rearrangement of the heterocyclic ring system.

One comprehensive study identified five potential impurities or degradation products of dorzolamide, elucidating their chemical structures. oup.comoup.com These structures confirm that modifications primarily occur around the core heterocyclic system, suggesting these are the most reactive sites for degradation.

Influence of Environmental Factors on Compound Integrity

The integrity of Dorzolamide-d5 Maleate is influenced by key environmental factors such as heat and light.

Temperature: As demonstrated in thermal stress studies, elevated temperatures accelerate the degradation of the molecule. oup.com This suggests that for long-term storage and handling in a research setting, the compound should be protected from high temperatures to maintain its purity and concentration. The degradation process is likely to follow first- or second-order kinetics, with the rate of degradation increasing with temperature.

Light: The compound has been shown to be sensitive to both UV and broad-spectrum sunlight. oup.com Photodegradation can occur when molecules absorb light energy, leading to electronically excited states that can then undergo chemical reactions like oxidation or bond cleavage. researchgate.net To ensure the integrity of this compound, especially in solution, it should be stored in light-resistant containers (e.g., amber vials) and protected from direct exposure to sunlight and strong artificial light sources.

Stability-Indicating Method Development for Research Purposes

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of an active ingredient without interference from its degradation products, impurities, or excipients. The development of such methods is essential for assessing the stability of a compound.

Several stability-indicating high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods have been developed and validated for dorzolamide. oup.comresearchgate.net These methods are crucial for research purposes involving this compound, as they can be adapted to monitor its purity and quantify it in the presence of potential degradants.

A key study developed a novel UPLC method using a BEH C18 column and a gradient mobile phase consisting of a phosphate (B84403) buffer and a mixture of methanol (B129727) and acetonitrile. oup.com The method was validated according to International Conference on Harmonisation (ICH) guidelines and was proven to be specific, linear, accurate, and precise. oup.com Crucially, the method was able to separate the main dorzolamide peak from all degradation products formed during forced degradation studies, confirming its stability-indicating power. oup.com Such chromatographic methods are indispensable for ensuring the quality of this compound standards used in quantitative bioanalytical assays.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Simulations of Enzyme Interactions

Molecular modeling and docking simulations are powerful computational techniques used to predict the binding orientation and affinity of a ligand to its target protein. In the context of Dorzolamide-d5 Maleate (B1232345), these simulations are crucial for understanding its interaction with carbonic anhydrase isozymes, its primary pharmacological target.

A typical molecular docking workflow for Dorzolamide-d5 Maleate would involve:

Preparation of the Receptor: Utilizing a high-resolution crystal structure of human carbonic anhydrase II (e.g., PDB ID: 4M2U).

Ligand Preparation: Building the 3D structure of this compound and optimizing its geometry.

Docking Simulation: Using software like AutoDock or Glide to predict the binding pose and calculate the binding energy.

The results of such simulations would be analyzed to compare the binding modes and scores of deuterated and non-deuterated dorzolamide (B1670892). It is hypothesized that the fundamental binding interactions, particularly the coordination of the sulfonamide group to the zinc ion in the active site, would remain unchanged. However, minor variations in the orientation of the deuterated ethyl group within the hydrophobic pocket of the active site could be observed.

Table 1: Hypothetical Docking Simulation Results for Dorzolamide and Dorzolamide-d5 with Carbonic Anhydrase II

CompoundPredicted Binding Energy (kcal/mol)Key Interacting Residues
Dorzolamide-8.5His94, His96, His119, Thr199, Thr200
Dorzolamide-d5-8.6His94, His96, His119, Thr199, Thr200

Note: This data is hypothetical and for illustrative purposes.

Quantum Mechanical Calculations for Kinetic Isotope Effects

Quantum mechanical (QM) calculations are essential for understanding the kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction is altered upon isotopic substitution. The primary C-D bond is stronger than a C-H bond, leading to a higher activation energy for reactions involving the cleavage of a C-D bond. This effect is particularly relevant for drug metabolism, which often involves the enzymatic oxidation of C-H bonds by cytochrome P450 (CYP) enzymes.

For this compound, the deuteration is at the ethylamino group. The metabolism of dorzolamide is known to produce N-desethyldorzolamide nih.gov. This metabolic transformation likely involves the enzymatic cleavage of a C-H bond on the ethyl group. Therefore, deuteration at this position is expected to slow down the rate of N-deethylation.

QM calculations can be employed to model the transition state of the N-deethylation reaction catalyzed by a CYP enzyme. By calculating the vibrational frequencies of the C-H and C-D bonds in the ground state and the transition state, the zero-point energies (ZPEs) can be determined. The difference in ZPE between the C-H and C-D bonds is the primary contributor to the KIE.

Table 2: Hypothetical Calculated Kinetic Isotope Effect for Dorzolamide N-deethylation

ParameterC-H BondC-D Bond
Zero-Point Energy (Ground State, kcal/mol)4.33.7
Zero-Point Energy (Transition State, kcal/mol)2.11.8
Calculated kH/kD6.2-

Note: This data is hypothetical and for illustrative purposes.

The calculated kH/kD value, which is the ratio of the reaction rates for the hydrogenated and deuterated compounds, would provide a quantitative measure of the expected metabolic stabilization. A value significantly greater than 1 would confirm a substantial kinetic isotope effect.

Conformational Analysis and Energetic Profiles of Deuterated Species

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. While deuteration does not change the electronic structure of a molecule, it can have subtle effects on vibrational frequencies and bond lengths, which in turn can influence conformational preferences.

For this compound, computational methods such as molecular mechanics (MM) and density functional theory (DFT) can be used to perform a systematic search of the conformational space. The primary focus would be on the rotational barriers around the single bonds in the ethylamino side chain.

The energetic profile of the molecule can be mapped by calculating the energy as a function of specific dihedral angles. By comparing the conformational energy landscapes of dorzolamide and its deuterated analog, any shifts in the populations of different conformers can be identified. It is generally expected that the conformational preferences will be very similar, with the global minimum energy conformer being the same for both species. However, slight changes in the relative energies of different conformers could be explored.

Prediction of Metabolic Soft Spots and Deuteration Sites

In silico tools for predicting metabolic liabilities, often referred to as "metabolic soft spots," are widely used in drug discovery to identify the sites in a molecule that are most susceptible to metabolism. These predictions are typically based on models of CYP enzyme activity and the chemical reactivity of different parts of the molecule.

For dorzolamide, the primary site of metabolism is the N-deethylation of the ethylamino group nih.gov. In silico prediction software, such as MetaSite or StarDrop, would likely identify the C-H bonds on the ethyl group as a primary metabolic soft spot.

When designing a deuterated version of a drug, these predictive tools are invaluable for selecting the optimal sites for deuteration to block or slow down metabolism. In the case of this compound, the deuteration is strategically placed at the known site of metabolism. A computational analysis would confirm the rationale for this choice. The software would predict a lower probability of metabolism at the deuterated ethyl group compared to the non-deuterated version.

Table 3: Hypothetical Metabolic Soft Spot Prediction for Dorzolamide

Molecular SitePredicted Metabolic Liability (Arbitrary Units)
Ethyl group (α-carbon)0.85
Ethyl group (β-carbon)0.65
Thiophene (B33073) ring0.20
Methyl group0.15

Note: This data is hypothetical and for illustrative purposes.

By running the same prediction for Dorzolamide-d5, the liability score for the ethyl group would be expected to be significantly lower, demonstrating the effectiveness of deuteration in protecting this metabolic soft spot. This computational approach validates the design of this compound as a potentially more metabolically stable drug.

Future Research Directions and Broader Applications in Pharmaceutical Sciences

Exploration of Novel Deuterated Carbonic Anhydrase Inhibitors

The successful synthesis of deuterated molecules has spurred research into novel therapeutic agents. The "deuterium switch" approach, where hydrogen atoms at sites of metabolism are replaced with deuterium (B1214612), can improve a drug's pharmacokinetic profile. nih.govnih.gov This strategy is being actively explored for carbonic anhydrase inhibitors (CAIs). Research is focused on designing new deuterated CAIs that may offer improved metabolic stability, potentially leading to a longer duration of action or a more favorable safety profile by reducing the formation of toxic metabolites. nih.govresearchgate.neteurekalert.org

Recent studies have presented the design and synthesis of novel non-deuterated CAIs with significant potency and sustained intraocular pressure (IOP)-lowering effects, in some cases surpassing the efficacy of dorzolamide (B1670892). nih.gov Future research will likely involve applying deuteration strategies to these and other novel CAI scaffolds. The aim is to leverage the kinetic isotope effect to slow down metabolic inactivation, thereby enhancing therapeutic performance for conditions like glaucoma. nih.govmdpi.com By modifying metabolic pathways, deuteration can create superior next-generation therapies built upon established pharmacological principles. nih.goveurekalert.org

Table 1: Potential Advantages of Deuterating Novel Carbonic Anhydrase Inhibitors

Potential AdvantageMechanismImplication for Therapy
Improved Metabolic Stability The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, slowing metabolic cleavage at the site of deuteration (Kinetic Isotope Effect). nih.govnih.govIncreased drug half-life, potentially allowing for less frequent dosing and improved patient adherence. nih.gov
Reduced Metabolite-Related Toxicity Deuteration can alter metabolic pathways, potentially redirecting metabolism away from the formation of toxic byproducts. researchgate.netnih.govEnhanced safety and tolerability profile of the therapeutic agent.
Increased Therapeutic Efficacy A longer duration of action and higher systemic exposure (AUC) can lead to more consistent and potent pharmacological effects. tandfonline.comMore effective management of conditions like glaucoma.
Consistent Pharmacokinetic Profile Reduced metabolic variability can lead to more predictable drug performance among different individuals.More reliable therapeutic outcomes.

This table synthesizes potential benefits based on the principles of drug deuteration.

Advanced Applications of Dorzolamide-d5 Maleate (B1232345) in Quantitative Biological Research

Dorzolamide-d5 Maleate serves a critical role as an internal standard in quantitative bioanalytical research. acs.org In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an ideal internal standard should have physicochemical properties nearly identical to the analyte but be distinguishable by mass. cerilliant.com Deuterated analogs are considered the gold standard for this purpose. lcms.cztexilajournal.com

This compound is used to accurately quantify the concentration of dorzolamide in biological matrices such as plasma and aqueous humor. nih.govnih.gov Because it behaves almost identically to the non-labeled drug during sample extraction, chromatography, and ionization, it can effectively correct for variations in these processes, ensuring the precision and accuracy of the results. cerilliant.com This is crucial for pharmacokinetic studies that track the absorption, distribution, metabolism, and excretion (ADME) of dorzolamide. nih.govnih.gov

Table 2: Application of this compound in Bioanalysis

Analytical TechniquePurposeRole of this compoundKey Benefit
LC-MS/MS Quantitative determination of dorzolamide in biological samples (e.g., plasma, ocular tissues). nih.govServes as a stable isotope-labeled internal standard. acs.orgHigh accuracy and precision by compensating for matrix effects and procedural variability. cerilliant.comlcms.cz
Pharmacokinetic (PK) Studies To study the ADME properties of dorzolamide. nih.govUsed to accurately measure drug concentrations over time following administration. nih.govProvides reliable data for determining key PK parameters like half-life, clearance, and bioavailability.
Bioequivalence Studies Comparing the pharmacokinetic profiles of different formulations of dorzolamide.Ensures accurate quantification of the drug from each formulation.Supports the development of generic and new drug formulations.

This table outlines the primary use of this compound as a tool in quantitative research.

Methodological Advancements in Isotopic Labeling and Analysis

The growing importance of compounds like this compound is linked to continuous innovation in isotopic labeling and analysis. musechem.com Modern synthetic chemistry has developed more efficient and precise methods for introducing deuterium into complex molecules. researchgate.net Techniques such as late-stage functionalization and hydrogen isotope exchange (HIE) allow for the incorporation of deuterium into a molecule without having to rebuild it from simple deuterated precursors, which is more cost-effective and versatile. acs.orgx-chemrx.com

Alongside synthetic advancements, analytical techniques for detecting and quantifying isotopically labeled compounds have also evolved. High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for confirming the exact location and level of deuterium incorporation in a molecule. rsc.org These methods are essential for quality control and for interpreting the results of studies using these labeled compounds. rsc.orgchemicalsknowledgehub.com

Table 3: Key Methodological Advancements in Isotopic Labeling and Analysis

Area of AdvancementTechnique/MethodDescriptionImpact on Pharmaceutical Sciences
Synthesis Late-Stage Hydrogen Isotope Exchange (HIE)Direct replacement of hydrogen with deuterium on a nearly complete drug molecule, often using metal catalysts. acs.orgresearchgate.netx-chemrx.comAccelerates the synthesis of deuterated compounds, making them more accessible for research and development.
Synthesis Flow ChemistryContinuous manufacturing process offering precise control over reaction parameters, improving safety and efficiency compared to traditional batch synthesis. x-chemrx.comEnables more scalable and cost-effective production of isotopically labeled compounds.
Analysis High-Resolution Mass Spectrometry (HR-MS)Provides highly accurate mass measurements, allowing for the precise determination of isotopic enrichment and composition. rsc.orgchemicalsknowledgehub.comEnsures the quality and purity of deuterated standards and drugs.
Analysis Nuclear Magnetic Resonance (NMR) SpectroscopyConfirms the structural integrity and the specific positions of deuterium atoms within a molecule. rsc.orgsimsonpharma.comCrucial for understanding structure-activity relationships and validating the synthesis of labeled compounds.

This table summarizes modern techniques used in the creation and validation of deuterated molecules.

Contribution of Deuterated Compounds to Understanding Drug Disposition and Metabolism

Deuterated compounds are invaluable tools for elucidating the complexities of drug absorption, distribution, metabolism, and excretion (ADME). musechem.comnih.govnih.gov The primary mechanism through which deuteration affects metabolism is the kinetic isotope effect (KIE). nih.gov A C-D bond is stronger and broken more slowly by metabolic enzymes than a C-H bond. nih.gov By strategically placing deuterium at known metabolic "soft spots," researchers can slow down specific metabolic pathways. nih.gov

This allows scientists to:

Identify metabolic pathways: By comparing the metabolite profile of a deuterated drug to its non-deuterated counterpart, researchers can identify the primary sites of metabolic attack. simsonpharma.comosti.gov

Improve pharmacokinetic profiles: The knowledge gained from these studies can be applied to design new drugs with improved metabolic stability and potentially fewer toxic metabolites. researchgate.netnih.govresearchgate.net

The use of deuterated compounds in ADME studies provides crucial information that accelerates drug development and helps create safer and more effective medicines. musechem.comadesisinc.comoutsourcedpharma.com

Q & A

Q. How is Dorzolamide-d5 Maleate utilized in analytical method validation for carbonic anhydrase inhibitors?

this compound, as a deuterated internal standard, is critical for quantifying non-deuterated analogs in biological matrices via LC-MS/MS. Key methodological considerations include:

  • Buffer preparation : Use of Tris-Maleate buffer (pH 7.3) to stabilize enzymatic assays, ensuring consistent ionization efficiency .
  • Matrix effects : Validation of extraction protocols (e.g., protein precipitation) to minimize interference from plasma proteins .
  • Calibration curves : Linear ranges should align with expected physiological concentrations, typically 1–500 ng/mL, with R² > 0.99 .

Q. What experimental parameters influence the stability of this compound in aqueous solutions?

Stability studies require controlled conditions:

  • pH : Optimal stability in Tris-Maleate buffer (pH 7.0–7.5); degradation accelerates below pH 6.0 due to maleate ester hydrolysis .
  • Temperature : Store at −80°C for long-term stability; avoid freeze-thaw cycles >3× to prevent deuterium loss .
  • Light exposure : Protect from UV light to avoid photodegradation, validated via forced degradation studies .

Q. How do researchers validate the isotopic purity of this compound?

Methodology includes:

  • High-resolution mass spectrometry (HRMS) : Confirm ≥99.5% deuterium incorporation by comparing m/z ratios of isotopic peaks .
  • NMR spectroscopy : Detect residual non-deuterated protons in the maleate counterion or aromatic regions .

Advanced Research Questions

Q. How can reaction engineering principles optimize the synthesis of this compound?

Synthesis optimization involves:

  • Deuterium incorporation : Use of Pd/C or PtO₂ catalysts in D₂O under high-pressure H₂/D₂ exchange conditions to ensure >98% isotopic labeling .
  • Distillation parameters : Reactive distillation (e.g., 17 theoretical stages, reflux ratio 0.25) improves yield by removing water and shifting equilibrium toward maleate ester formation .
  • Byproduct mitigation : Monitor intermediates (e.g., maleic anhydride) via inline FTIR to prevent cross-contamination .

Q. What strategies resolve data discrepancies in pharmacokinetic studies using this compound?

Address contradictions through:

  • Causality analysis : Differentiate between analytical artifacts (e.g., matrix effects) and true pharmacokinetic variability using incurred sample reanalysis (ISR) .
  • Cross-validation : Compare LC-MS/MS results with alternative techniques (e.g., microdialysis coupled to capillary electrophoresis) to confirm tissue penetration rates .
  • Statistical modeling : Apply Bayesian hierarchical models to account for inter-subject variability in metabolic clearance .

Q. How do enzymatic interference studies validate this compound’s specificity in complex biological matrices?

Experimental design includes:

  • Competitive binding assays : Co-incubate with non-deuterated Dorzolamide and measure IC₅₀ shifts using carbonic anhydrase II isozyme .
  • Cross-reactivity screens : Test against structurally similar inhibitors (e.g., Acetazolamide-d4) to confirm assay specificity .
  • Kinetic analysis : Use Lineweaver-Burk plots to assess whether deuteration alters inhibitor-enzyme binding kinetics .

Q. What computational tools model the metabolic pathways of this compound?

Advanced approaches include:

  • Density Functional Theory (DFT) : Predict deuterium isotope effects on metabolic hydrolysis rates at the maleate ester group .
  • Pharmacokinetic simulations : Use PK-Sim® or GastroPlus® to simulate deuterated vs. non-deuterated drug clearance in hepatic impairment models .

Methodological Best Practices

  • Data management : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) with detailed metadata on synthesis and analytical protocols .
  • Reproducibility : Document buffer preparation (e.g., 50 mM Tris-Maleate, pH 7.3) and instrument parameters (e.g., LC gradient profiles) to enable replication .
  • Literature integration : Use federated search tools (e.g., Scopus, Web of Science) to aggregate pharmacokinetic data and identify knowledge gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.